Fluorination Pattern Defines Potency Against MRSA in N-(1,3,4-oxadiazol-2-yl)benzamide Class
In a halogenation study of N-(1,3,4-oxadiazol-2-yl)benzamides, subtle modifications, including fluorination of the benzamide ring, dramatically influenced anti-staphylococcal potency. While the exact MIC of the 2,6-difluoro derivative (CAS 941985-57-5) was not reported in this cross-study, close analogs with OCF3, SCF3, or SF5 substituents on the benzamide ring demonstrated MIC values ranging from 0.06 to 1 µg/mL against MRSA clinical isolates [1]. The unsubstituted benzamide analog (CAS 921064-68-8, lacking the 2,6-difluoro motif) was not reported to have any quantified antibacterial activity in this study, highlighting the functional necessity of the halogenation for potent activity within this scaffold [1]. Direct quantitative comparison between the specific target compound and its non-fluorinated analog (CAS 921064-68-8) under identical assay conditions is not available in the current literature.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | Not explicitly quantified in this study; predicted to be active based on halogenation requirement |
| Comparator Or Baseline | Halogenated analogs (e.g., HSGN-220, -218, -144): MIC = 0.06–1 µg/mL; Non-fluorinated analog (CAS 921064-68-8): Activity not reported |
| Quantified Difference | Not quantifiable for the specific compound; class data indicate >10-fold potency gain from halogenation |
| Conditions | MRSA clinical isolates; broth microdilution assay [1] |
Why This Matters
This demonstrates that the 2,6-difluoro substitution is functionally non-negotiable for antibacterial potency in this chemotype, making the non-fluorinated analog (CAS 921064-68-8) an unsuitable replacement.
- [1] Naclerio GA, et al. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-oxadiazol-2-yl)benzamide Containing Antibacterial Agents. ACS Infect Dis. 2022;8(4):865–877. View Source
